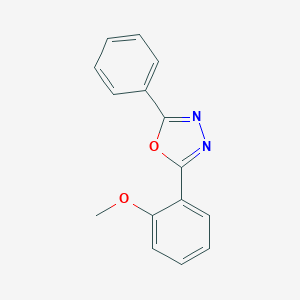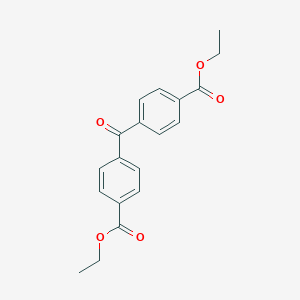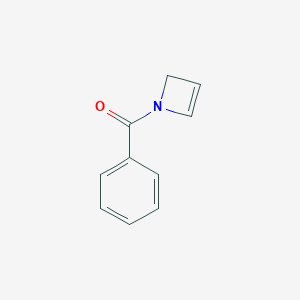
2H-azet-1-yl(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-azet-1-yl(phenyl)methanone, also known as APICA, is a synthetic designer drug that belongs to the class of synthetic cathinones. It has gained popularity in the illicit drug market due to its psychoactive effects, which are similar to those of amphetamines and cocaine. APICA is a potent stimulant that can induce euphoria, increased energy, and heightened alertness. Despite its popularity, APICA has been associated with several adverse effects, including addiction, psychosis, and cardiovascular problems.
Mecanismo De Acción
2H-azet-1-yl(phenyl)methanone acts as a potent stimulant by binding to and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in increased levels of these neurotransmitters, which can induce feelings of euphoria, increased energy, and heightened alertness. 2H-azet-1-yl(phenyl)methanone also acts as a monoamine oxidase inhibitor (MAOI), which can further increase the levels of these neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
2H-azet-1-yl(phenyl)methanone can have several biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems and dehydration. 2H-azet-1-yl(phenyl)methanone can also cause vasoconstriction, which can reduce blood flow to vital organs such as the brain and kidneys. 2H-azet-1-yl(phenyl)methanone can also cause hyperthermia, which can lead to muscle breakdown and kidney failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2H-azet-1-yl(phenyl)methanone is a useful tool for studying the effects of stimulants on the brain and behavior. It can be used to investigate the mechanisms underlying addiction and the potential therapeutic applications of stimulants. However, 2H-azet-1-yl(phenyl)methanone has several limitations as a research tool. It is a potent stimulant that can induce severe adverse effects, which can make it difficult to study in humans. 2H-azet-1-yl(phenyl)methanone is also a synthetic drug that is not found in nature, which can limit its relevance to real-world situations.
Direcciones Futuras
There are several future directions for research on 2H-azet-1-yl(phenyl)methanone. One direction is to investigate the long-term effects of 2H-azet-1-yl(phenyl)methanone on the brain and behavior. Another direction is to investigate the potential therapeutic applications of 2H-azet-1-yl(phenyl)methanone, such as its use as an antidepressant or as a treatment for addiction. Finally, future research could investigate the potential neuroprotective effects of 2H-azet-1-yl(phenyl)methanone, such as its ability to promote the growth and survival of neurons.
Métodos De Síntesis
2H-azet-1-yl(phenyl)methanone is synthesized through a multi-step process that involves the reaction of benzaldehyde with nitromethane to form 2-nitro-1-phenylpropan-1-ol. The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with ethyl chloroformate to form the corresponding carbamate, which is then cyclized to form the final product, 2H-azet-1-yl(phenyl)methanone.
Aplicaciones Científicas De Investigación
2H-azet-1-yl(phenyl)methanone has been the subject of several scientific studies aimed at understanding its pharmacological properties and potential therapeutic applications. One study investigated the effects of 2H-azet-1-yl(phenyl)methanone on the release of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. The study found that 2H-azet-1-yl(phenyl)methanone increased the release of both dopamine and serotonin, which may contribute to its psychoactive effects.
Another study investigated the potential use of 2H-azet-1-yl(phenyl)methanone as a treatment for depression. The study found that 2H-azet-1-yl(phenyl)methanone increased the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. The study suggested that 2H-azet-1-yl(phenyl)methanone may have antidepressant effects by increasing BDNF levels.
Propiedades
Número CAS |
136911-56-3 |
|---|---|
Nombre del producto |
2H-azet-1-yl(phenyl)methanone |
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
2H-azet-1-yl(phenyl)methanone |
InChI |
InChI=1S/C10H9NO/c12-10(11-7-4-8-11)9-5-2-1-3-6-9/h1-7H,8H2 |
Clave InChI |
JKJGRPJPMQUBLL-UHFFFAOYSA-N |
SMILES |
C1C=CN1C(=O)C2=CC=CC=C2 |
SMILES canónico |
C1C=CN1C(=O)C2=CC=CC=C2 |
Sinónimos |
Azete,1-benzoyl-1,2-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)

![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

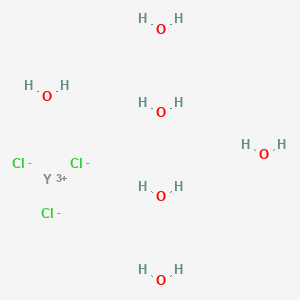
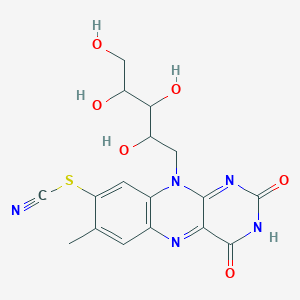

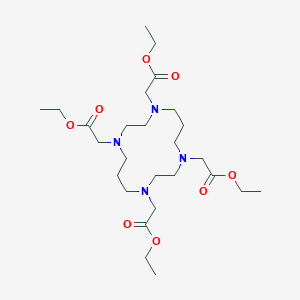
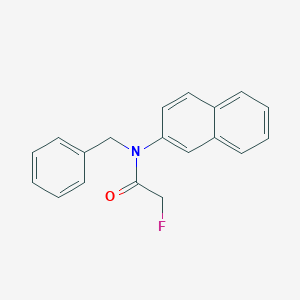
![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)


